molecular formula C21H22BrN3O2S B2382339 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1206989-29-8

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2382339
CAS No.: 1206989-29-8
M. Wt: 460.39
InChI Key: HEGYDQSCFWZASW-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thioether linkage.

    Reduction: Reduced forms of the imidazole ring or bromophenyl group.

    Substitution: Substituted derivatives at the bromophenyl group.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the bromophenyl group can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
  • 2-((5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Uniqueness

The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone distinguishes it from its analogs with different halogen substitutions. Bromine atoms can participate in unique interactions such as halogen bonding, which can influence the compound’s binding affinity and specificity in biological systems.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S/c22-17-8-6-16(7-9-17)19-13-23-21(25(19)14-18-5-4-12-27-18)28-15-20(26)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGYDQSCFWZASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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